molecular formula C17H26N4O B6723772 N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine

Cat. No.: B6723772
M. Wt: 302.4 g/mol
InChI Key: WDLRLWBNKRFMEH-UHFFFAOYSA-N
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Description

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine is a synthetic organic compound that features a benzimidazole moiety linked to a morpholine ring through a propylamine chain. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties . The incorporation of a morpholine ring can enhance the compound’s solubility and biological activity .

Properties

IUPAC Name

N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O/c1-13(11-15-12-22-10-8-19-15)18-7-9-21-14(2)20-16-5-3-4-6-17(16)21/h3-6,13,15,18-19H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLRLWBNKRFMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CCNC(C)CC3COCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available 2-methylbenzimidazole and morpholine.

    Step 1: The 2-methylbenzimidazole is alkylated with 2-bromoethylamine under basic conditions to form 2-(2-methylbenzimidazol-1-yl)ethylamine.

    Step 2: The resulting amine is then reacted with 1-chloro-3-morpholinopropane in the presence of a base such as potassium carbonate to yield N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin-3-ylpropan-2-amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

    Reduction: Reduction of the benzimidazole ring can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Alkylated or acylated morpholine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-methylbenzimidazol-1-yl)ethyl]-1-morpholin

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